molecular formula C21H18N4O3S3 B2457277 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 361173-66-2

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2457277
CAS RN: 361173-66-2
M. Wt: 470.58
InChI Key: UJNXZJDNEGQXLB-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as BPTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTB is a benzamide derivative that has been found to have a wide range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.

Advantages and Limitations for Lab Experiments

One of the key advantages of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is its ability to selectively bind to specific target proteins, allowing researchers to study their function and regulation in greater detail. However, this compound also has some limitations, including its potential toxicity and the need for careful optimization of experimental conditions to ensure reliable results.

Future Directions

There are many potential future directions for research involving N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, including further studies of its mechanism of action, development of new applications for the compound, and optimization of experimental protocols to improve its efficacy and safety. Additionally, there is potential for the development of new derivatives and analogs of this compound that may have even greater selectivity and efficacy in specific applications.
In conclusion, this compound is a promising tool for scientific research with a wide range of potential applications. Its selective binding to specific target proteins and its ability to modulate various biochemical and physiological processes make it a valuable tool for studying biological systems in greater detail. Further research is needed to fully explore the potential of this compound and its derivatives in various scientific applications.

Synthesis Methods

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can be synthesized using a multi-step process that involves the reaction of various reagents and solvents. The exact synthesis method can vary depending on the specific application, but generally involves the use of organic chemistry techniques such as chromatography and spectroscopy.

Scientific Research Applications

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been used in a variety of scientific research applications, including studies of protein-protein interactions, enzyme activity, and cellular signaling pathways. One of the key advantages of this compound is its ability to selectively bind to specific target proteins, allowing researchers to study their function and regulation in greater detail.

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S3/c26-19(14-7-9-15(10-8-14)31(27,28)25-11-3-4-12-25)24-21-23-17(13-29-21)20-22-16-5-1-2-6-18(16)30-20/h1-2,5-10,13H,3-4,11-12H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNXZJDNEGQXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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